Cas no 847490-69-1 (4-iodo-1,2-oxazole)

4-iodo-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodoisoxazole
- 4-iodo-1,2-oxazole
- Isoxazole,4-iodo-
- 4-Iodo-isoxazole
- Isoxazole,4-iodo
- Isoxazole, 4-iodo-
- C3H2INO
- BKACOOKVHZFHEW-UHFFFAOYSA-N
- BCP07767
- ZB0086
- FCH880173
- AX8159090
- AB0026974
- W8742
- ST24029135
- J3.601.923I
- 4-Iodoisoxazole (ACI)
- SCHEMBL1394422
- SY106909
- CS-W005185
- DB-003493
- 4-lodo-isoxazole
- EN300-344876
- 847490-69-1
- GS-4310
- AKOS006305681
- MFCD09999222
- DTXSID80624187
-
- MDL: MFCD09999222
- Inchi: 1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H
- InChI Key: BKACOOKVHZFHEW-UHFFFAOYSA-N
- SMILES: IC1=CON=C1
Computed Properties
- Exact Mass: 194.91800
- Monoisotopic Mass: 194.91811g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 50.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 1
Experimental Properties
- Density: 2.227
- Boiling Point: 214.8°C at 760 mmHg
- Flash Point: 83.724°C
- Refractive Index: 1.59
- PSA: 26.03000
- LogP: 1.27920
4-iodo-1,2-oxazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,Store in freezer, under -20°C
4-iodo-1,2-oxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-iodo-1,2-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-344876-0.1g |
4-iodo-1,2-oxazole |
847490-69-1 | 95.0% | 0.1g |
$19.0 | 2025-03-18 | |
abcr | AB436853-250mg |
4-Iodoisoxazole; . |
847490-69-1 | 250mg |
€83.40 | 2025-03-19 | ||
Enamine | EN300-344876-10g |
4-iodo-1,2-oxazole |
847490-69-1 | 95% | 10g |
$400.0 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90743-5G |
4-iodo-1,2-oxazole |
847490-69-1 | 95% | 5g |
¥ 2,607.00 | 2023-04-13 | |
Ambeed | A108335-10g |
4-Iodoisoxazole |
847490-69-1 | 98% | 10g |
$495.00 | 2022-05-16 | |
Apollo Scientific | OR902256-10g |
4-Iodoisoxazole |
847490-69-1 | 98% | 10g |
£472.00 | 2024-05-25 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY106909-10g |
4-Iodoisoxazole |
847490-69-1 | ≥95% | 10g |
¥1999.00 | 2024-07-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD159090-5g |
4-Iodoisoxazole |
847490-69-1 | 98% | 5g |
¥834.0 | 2024-04-18 | |
abcr | AB436853-1 g |
4-Iodoisoxazole; . |
847490-69-1 | 1g |
€148.90 | 2023-06-16 | ||
abcr | AB436853-10 g |
4-Iodoisoxazole; . |
847490-69-1 | 10g |
€776.90 | 2022-06-10 |
4-iodo-1,2-oxazole Production Method
Production Method 1
4-iodo-1,2-oxazole Raw materials
4-iodo-1,2-oxazole Preparation Products
4-iodo-1,2-oxazole Related Literature
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Wilailak Kaewsri,Charnsak Thongsornkleeb,Jumreang Tummatorn,Somsak Ruchirawat RSC Adv. 2016 6 48666
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Trapti Aggarwal,Sonu Kumar,Akhilesh K. Verma Org. Biomol. Chem. 2016 14 7639
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Wen Yang,Yongqi Yao,Xin Yang,Yingying Deng,Qifu Lin,Dingqiao Yang RSC Adv. 2019 9 8894
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Shin Suzuki,Junichiro Yamaguchi Chem. Commun. 2017 53 1568
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Jianxiao Li,Zidong Lin,Wanqing Wu,Huanfeng Jiang Org. Chem. Front. 2020 7 2325
Additional information on 4-iodo-1,2-oxazole
Introduction to 4-Iodo-1,2-Oxazole (CAS No. 847490-69-1)
4-Iodo-1,2-Oxazole, also known by its CAS registry number CAS No. 847490-69-1, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered rings consisting of four carbon atoms and one oxygen atom. The presence of an iodine atom at the 4-position of the oxazole ring imparts unique electronic and structural properties to this compound, making it a valuable molecule for various applications.
The structure of 4-Iodo-1,2-Oxazole is characterized by its aromaticity, which arises from the conjugation of the oxygen atom with the nitrogen atom in the ring. This aromaticity contributes to the stability and reactivity of the molecule. Recent studies have highlighted the potential of this compound in drug design, particularly in the development of bioactive molecules with anti-inflammatory and anticancer properties. For instance, researchers have explored the use of oxazole derivatives as inhibitors of certain enzymes involved in inflammatory pathways.
In terms of synthesis, 4-Iodo-1,2-Oxazole can be prepared through various methods, including oxidative coupling reactions and cyclization processes. One notable approach involves the reaction of an appropriate iodoarene with a carbonyl compound in the presence of a transition metal catalyst. This method has been optimized in recent years to improve yield and selectivity, making it more accessible for large-scale production.
The application of CAS No. 847490-69-1 extends beyond pharmaceuticals. It has been utilized in materials science as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The iodine substituent plays a crucial role in these applications by providing sites for further functionalization and enhancing the electronic properties of the resulting materials.
Recent advancements in computational chemistry have enabled researchers to better understand the electronic structure and reactivity of 4-Iodo-1,2-Oxazole. Quantum mechanical calculations have revealed that the iodine atom significantly influences the molecule's frontier molecular orbitals, making it more reactive towards nucleophilic attacks. This insight has been instrumental in designing new synthetic routes and optimizing existing ones.
In conclusion, 4-Iodo-1,2-Oxazole (CAS No. 847490-69-1) is a versatile compound with a wide range of applications in organic chemistry and materials science. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As research continues to uncover new properties and applications of this compound, its significance in various scientific disciplines is expected to grow further.
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